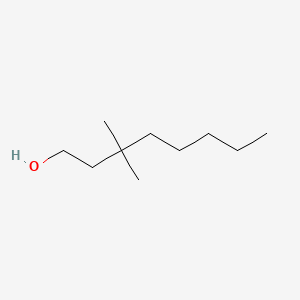
3,3-Dimethyloctan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyloctan-1-OL is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of an octane chain, which also has two methyl groups attached to the third carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-Dimethyloctan-1-OL can be synthesized through several methods. One common approach involves the hydrogenation of geraniol, citronellol, or citronellal. The hydrogenation process typically uses a nickel catalyst under specific conditions to reduce these compounds to this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reduction of geraniol or citronellol. This method is preferred due to its efficiency and the availability of raw materials. The process involves the use of hydrogen gas and a nickel catalyst to achieve the desired reduction .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyloctan-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group (aldehyde or ketone) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Aldehydes or ketones
Reduction: Alkanes
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
3,3-Dimethyloctan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: This compound is used in the production of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyloctan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can affect enzyme activity, signal transduction pathways, and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethyloctan-1-OL: Similar in structure but differs in the position of the methyl groups.
Citronellol: An alcohol with a similar carbon chain but different functional groups.
Geraniol: Another alcohol with a similar structure but different double bond positions
Uniqueness
3,3-Dimethyloctan-1-OL is unique due to the specific positioning of its methyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
25570-07-4 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
3,3-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-5-6-7-10(2,3)8-9-11/h11H,4-9H2,1-3H3 |
Clave InChI |
STHNHMWRQONDAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane](/img/structure/B14698651.png)
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
![Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl-](/img/structure/B14698666.png)
![12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone](/img/structure/B14698669.png)
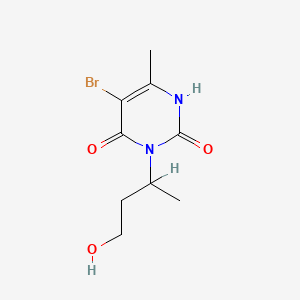

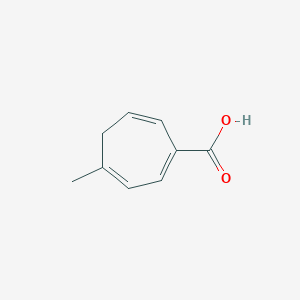

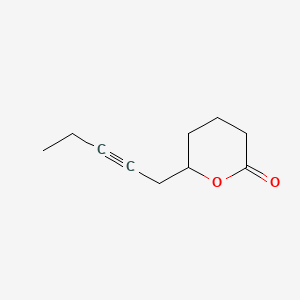

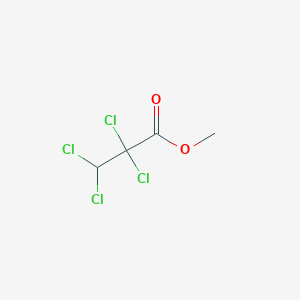

![[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B14698701.png)
![2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B14698706.png)
